molecular formula C10H13ClFNO2 B1448372 3-{[(3-Fluorophenyl)methyl]amino}propanoic acid hydrochloride CAS No. 1797671-89-6

3-{[(3-Fluorophenyl)methyl]amino}propanoic acid hydrochloride

Cat. No. B1448372
CAS RN: 1797671-89-6
M. Wt: 233.67 g/mol
InChI Key: GJNLBIJQQLTGEK-UHFFFAOYSA-N
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Description

“3-{[(3-Fluorophenyl)methyl]amino}propanoic acid hydrochloride” is a chemical compound with the CAS Number: 1797671-89-6 . It has a molecular weight of 233.67 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is "3-((3-fluorobenzyl)amino)propanoic acid hydrochloride" . The InChI code is "1S/C10H12FNO2.ClH/c11-9-3-1-2-8(6-9)7-12-5-4-10(13)14;/h1-3,6,12H,4-5,7H2,(H,13,14);1H" .

Scientific Research Applications

Influence on Food Flavour and Preservation

Research on branched aldehydes, including compounds related to 3-{[(3-Fluorophenyl)methyl]amino}propanoic acid hydrochloride, has shown their significance in food flavoring and preservation. The formation and degradation of these aldehydes from amino acids contribute to the aroma and taste of various food products. Understanding the pathways for generating these flavor compounds aids in controlling their levels in food, enhancing sensory attributes, and possibly contributing to food preservation techniques (Smit, Engels, & Smit, 2009).

Pharmacological Effects and Health Benefits

Chlorogenic Acid (CGA), which shares functional groups with the chemical of interest, demonstrates various pharmacological and health-promoting effects. Its roles as an antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective agent make it a significant compound for further research. CGA's ability to modulate lipid and glucose metabolism suggests its potential in treating metabolic disorders, highlighting the broader applicability of similar compounds in medicine and health sciences (Naveed et al., 2018).

Applications in Chemosensors

The development of chemosensors based on compounds related to this compound has been explored for detecting various analytes, including metal ions and neutral molecules. The high selectivity and sensitivity of these chemosensors, derived from the compound's structural features, underscore its utility in analytical chemistry and environmental monitoring (Roy, 2021).

Antitumor and Immunosuppressive Properties

Research on FTY720, a compound structurally related to this compound, shows promising antitumor efficacy in various cancer models. The study of such compounds can lead to the development of new therapeutic agents, highlighting the potential of this compound and its derivatives in cancer therapy and immunosuppression (Zhang et al., 2013).

Environmental and Industrial Applications

The study of parabens, which share functional similarities with the compound , sheds light on their occurrence, fate, and behavior in aquatic environments. This research is critical for assessing the environmental impact of chemical compounds, including those related to this compound, and for developing strategies to mitigate their presence in natural waters (Haman et al., 2015).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-[(3-fluorophenyl)methylamino]propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2.ClH/c11-9-3-1-2-8(6-9)7-12-5-4-10(13)14;/h1-3,6,12H,4-5,7H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJNLBIJQQLTGEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CNCCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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